molecular formula C14H22ClN3S B1404880 N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride CAS No. 1421500-32-4

N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

Cat. No.: B1404880
CAS No.: 1421500-32-4
M. Wt: 299.9 g/mol
InChI Key: QXGQCLZFWWSWHW-UHFFFAOYSA-N
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Description

N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride is a chemical compound of interest in scientific research. It belongs to a class of benzothiazole derivatives, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . Researchers investigate such compounds for their potential as key intermediates in the synthesis of more complex molecules and for probing biological pathways. The structural motif of the benzothiazole core, linked to a diethylaminoethane chain, is often explored for its interactions with various enzymatic targets. This specific derivative, with its methyl-substituted benzothiazole ring and diethylamino terminal, provides a unique pharmacophore for researchers studying structure-activity relationships, particularly in the development of kinase inhibitors or antimicrobial agents . The compound is intended for laboratory research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N',N'-diethyl-N-(4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S.ClH/c1-4-17(5-2)10-9-15-14-16-13-11(3)7-6-8-12(13)18-14;/h6-8H,4-5,9-10H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGQCLZFWWSWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC=C2S1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride typically involves:

  • Construction of the benzo[d]thiazole core or its functionalized derivative (4-methylbenzo[d]thiazole).
  • Introduction of the ethane-1,2-diamine moiety with selective diethyl substitution on the N1 position.
  • Formation of the hydrochloride salt to enhance stability and solubility.

Synthesis of the 4-Methylbenzo[d]thiazole Intermediate

The benzo[d]thiazole ring system is commonly synthesized by cyclization reactions involving o-aminothiophenols and carboxylic acid derivatives or aldehydes. For the 4-methyl substitution, methyl-substituted precursors such as 4-methyl-2-aminothiophenol are utilized.

A typical approach includes:

  • Condensation of 4-methyl-2-aminothiophenol with suitable aldehydes or acid derivatives under acidic or basic conditions to form the benzo[d]thiazole ring.
  • Purification by recrystallization or chromatography.

Introduction of the Ethane-1,2-Diamine Side Chain with Diethyl Substitution

The key step involves attaching the ethane-1,2-diamine side chain with N1,N1-diethyl substitution. This can be achieved by:

  • Reacting the 4-methylbenzo[d]thiazole intermediate with an appropriate ethane-1,2-diamine derivative.
  • Selective N-alkylation of the diamine using diethylating agents or starting from N1,N1-diethyl-ethane-1,2-diamine.

Formation of the Hydrochloride Salt

The free base of N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or methanol. This step improves the compound’s crystalline properties and facilitates handling.

Detailed Research Findings and Data

Example Synthesis from Literature

While direct synthesis of the exact compound is scarcely reported, analogous compounds and related benzo[d]thiazole derivatives provide insights:

Step Reagents/Conditions Description Yield (%) Reference
1 4-methyl-2-aminothiophenol + aldehyde, reflux in ethanol Cyclization to 4-methylbenzo[d]thiazole 70-85
2 4-methylbenzo[d]thiazole + ethane-1,2-diamine derivative, reflux Coupling to form ethane-1,2-diamine substituted intermediate 60-75
3 N1,N1-diethylation via alkylation with ethyl halides, base Selective diethyl substitution on N1 50-65
4 Treatment with HCl in ethanol Formation of hydrochloride salt >90

Specific Method for N1,N1-Diethyl Substitution

From a related synthesis of N1,N1-diethyl-2-methylbenzene-1,4-diamine, a hydrogenation method is used:

  • Starting from diethyl-(2-methyl-4-nitro-phenyl)-amine in methanol.
  • Hydrogenation over 10% Pd-C catalyst at room temperature and atmospheric pressure.
  • Filtration and concentration yield the N1,N1-diethyl product as an oil with 46.5% yield.

This method can be adapted to the benzo[d]thiazole system by substituting the aromatic ring accordingly.

Alternative Synthetic Routes

Other synthetic strategies involve:

  • Smiles rearrangement and nucleophilic substitution reactions using 2-bromoethylamine derivatives and benzo[d]thiazole precursors.
  • Cyclization reactions under acidic or basic conditions to form the heterocyclic core with subsequent functional group modifications.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Yield Range Notes
Benzo[d]thiazole ring formation 4-methyl-2-aminothiophenol + aldehydes Reflux in ethanol, acidic/basic catalysis 4-methylbenzo[d]thiazole 70-85% Classic heterocycle synthesis
Coupling with ethane-1,2-diamine 4-methylbenzo[d]thiazole + ethane-1,2-diamine Reflux in solvent Diamine-substituted intermediate 60-75% Nucleophilic substitution
N1,N1-diethylation Ethyl halides or hydrogenation of nitro precursors Alkylation/base or catalytic hydrogenation N1,N1-diethylated diamine 46-65% Selectivity critical
Hydrochloride salt formation HCl in ethanol or methanol Room temperature Hydrochloride salt >90% Improves stability

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N1,N1-Diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological systems, particularly through mechanisms involving enzyme inhibition or receptor modulation.

Anticancer Activity

Studies have indicated that compounds similar to N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine exhibit anticancer properties. The thiazole moiety is known to enhance the bioactivity of drugs by improving their interaction with biological targets . Research has shown that derivatives of thiazole can inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities . This suggests that this compound could be effective against a range of pathogens and may serve as a lead compound for developing new antimicrobial agents.

Biochemical Applications

In biochemical research, this compound can be utilized as a probe or tool compound in various assays.

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it valuable for studying enzyme kinetics and inhibition mechanisms. For instance, it can be used to assess its effects on enzymes involved in metabolic pathways relevant to cancer or infectious diseases .

Material Science

Beyond biological applications, this compound may also find uses in material science, particularly in the development of polymers or coatings. Its unique chemical structure could impart specific properties to materials, such as enhanced durability or resistance to environmental factors.

Polymer Synthesis

Research into polymerization processes using thiazole-containing compounds has shown promising results in creating novel materials with tailored properties . this compound can potentially serve as a monomer or additive in these processes.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in various applications:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant anticancer activity against breast cancer cell lines. The research emphasized the need for further development of such compounds for therapeutic use .
  • Case Study 2 : Research conducted on antimicrobial agents revealed that thiazole-based compounds showed potent activity against resistant strains of bacteria, suggesting their potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties
Compound Name Substituents Molecular Formula Key Properties Reference
Target Compound N1,N1-diethyl, N2-(4-methylbenzo[d]thiazol-2-yl) C₁₄H₂₂ClN₃S Hydrochloride salt; antimicrobial activity (hypothesized)
N-(6-Chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine Chloro-substituted benzothiazole, pyridinyl C₁₉H₁₃ClN₄S Broad-spectrum antibacterial activity (e.g., inhibition of E. coli and B. mycoides)
N1,N1-Dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine Trifluoromethoxy group, dimethyl at N1 C₁₂H₁₄F₃N₃OS Enhanced lipophilicity; potential CNS penetration

Key Observations :

  • Substituent Effects : The ethyl groups in the target compound improve solubility compared to dimethyl analogues (e.g., ), while chloro or trifluoromethoxy substituents on benzothiazole enhance antibacterial potency .
  • Biological Activity : Schiff base derivatives (e.g., from ) show superior antimicrobial activity compared to simple ethylenediamine derivatives, likely due to extended conjugation and metal-binding capacity .
Ethane-1,2-Diamine Derivatives with Heterocyclic Modifications
Compound Name Heterocycle Key Applications Reference
N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) Aliphatic amine Corrosion inhibition (DFT studies confirm high adsorption efficiency on metal surfaces)
N1,N2-Bis(4-chlorobenzylidene)ethane-1,2-diamine Bis-benzylidene Solvent-free synthesis; high yield (99%) with applications in coordination chemistry
N1,N1-Diethyl-N2-(quinazolin-4-yl)ethane-1,2-diamine Quinazoline Anticancer activity via PI3Kα inhibition (IC₅₀ values in nanomolar range)

Key Observations :

  • Functional Group Impact : Quinazoline derivatives (e.g., ) exhibit distinct pharmacological profiles compared to benzothiazole-based compounds, emphasizing the role of heterocycle choice in target specificity.
  • Synthetic Efficiency : Bis-benzylidene derivatives (e.g., ) achieve near-quantitative yields under green conditions, contrasting with the multi-step synthesis required for benzothiazole derivatives.

Biological Activity

N1,N1-Diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride (CAS No. 1421500-32-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C14H22ClN3S
Molecular Weight 299.86 g/mol
CAS Number 1421500-32-4
Boiling Point Not specified
Purity 95%

Structural Characteristics

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the diethylamine group may enhance its solubility and bioavailability.

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some studies suggest that compounds containing thiazole rings can inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : Thiazole derivatives are often investigated for their potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of several thiazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Activity : Another research highlighted the anticancer potential of thiazole derivatives in vitro, demonstrating cytotoxic effects on various cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction .
  • Anti-inflammatory Effects : In vivo studies have shown that thiazole derivatives can significantly reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .

Comparative Biological Activity Table

Activity TypeSimilar CompoundsObserved Effects
AntimicrobialThiazole derivativesInhibition of bacterial growth
AnticancerSchiff basesCytotoxicity against cancer cells
Anti-inflammatory1,3,4-Thiadiazine derivativesReduction in inflammation markers

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Condensation of 4-methylbenzo[d]thiazol-2-amine with diethylaminoethyl chloride under basic conditions (e.g., triethylamine in ethanol) to form the ethanediamine backbone.
  • Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in methanol).
  • Key Considerations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios influence yield. Parallel methods for analogous compounds involve Friedel-Crafts acylation or Mannich reactions for functionalization .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR to verify amine and aromatic proton environments; IR for functional groups (e.g., C-N stretch at ~1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at calculated m/z).
  • Elemental Analysis : Combustion analysis to validate C, H, N, S, and Cl content within ±0.4% theoretical values.
  • X-ray Crystallography (if crystalline): Resolves bond lengths and dihedral angles in the thiazole-ethylenediamine framework .

Q. What in vitro models are used to assess the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, B. mycoides) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity Assays : MTT or resazurin-based viability tests on mammalian cell lines (e.g., HeLa, HEK293) to determine IC₅₀.
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to the thiazole moiety’s electronic properties .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification Techniques : Gradient column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) removes byproducts.
  • Computational Guidance : Quantum chemical calculations (DFT) predict reaction pathways and transition states to prioritize high-yield conditions .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines) across ≥3 independent replicates.
  • Structural Confirmation : Re-characterize batches to rule out degradation or isomerization.
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to differentiate assay variability from true biological effects.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-ethyl vs. 4-methyl thiazole derivatives) to identify substituent-driven trends .

Q. What computational methods are effective in designing derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to target proteins (e.g., bacterial dihydrofolate reductase).
  • QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity.
  • Reaction Path Search : Tools like ICReDD integrate quantum mechanics (QM) and machine learning to propose novel synthetic routes and intermediates .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified thiazole (e.g., 4-fluoro, 4-nitro) or ethylenediamine (e.g., dimethyl vs. diethyl) groups.
  • Biological Profiling : Test analogs against a panel of targets (e.g., kinases, microbial strains) to identify critical substituents.
  • Electrostatic Analysis : Use Hirshfeld surface analysis or electrostatic potential maps to correlate electronic properties with activity .

Q. What advanced techniques are used to analyze reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during synthesis.
  • DFT Calculations : Simulate transition states and energy profiles (e.g., using Gaussian 16) to validate proposed mechanisms (e.g., nucleophilic aromatic substitution) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

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